molecular formula C22H23FN2 B10879695 Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)-

Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)-

Cat. No.: B10879695
M. Wt: 334.4 g/mol
InChI Key: HLACBROTJDQZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- is a synthetic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorobenzyl group and a 1-naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- typically involves the reaction of piperazine with 4-fluorobenzyl chloride and 1-naphthylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-benzyl-4-(1-naphthylmethyl)-
  • Piperazine, 1-(4-chlorobenzyl)-4-(1-naphthylmethyl)-
  • Piperazine, 1-(4-methylbenzyl)-4-(1-naphthylmethyl)-

Uniqueness

Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)- is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23FN2

Molecular Weight

334.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23FN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2

InChI Key

HLACBROTJDQZOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.